molecular formula C5H3ClN4 B096319 8-Chloro-9h-purine CAS No. 17587-87-0

8-Chloro-9h-purine

Cat. No.: B096319
CAS No.: 17587-87-0
M. Wt: 154.56 g/mol
InChI Key: QVCWUHVQEGPLHI-UHFFFAOYSA-N
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Description

8-Chloro-9H-purine is a chlorinated derivative of purine, a fundamental heterocyclic compound that forms the backbone of many biologically significant molecules, including DNA and RNA

Scientific Research Applications

8-Chloro-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its antitumor and antiviral properties. It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Future Directions

Future research could focus on further understanding the stability and degradation of 8-Chloro-9h-purine and its derivatives, as well as their potential applications in medicinal chemistry . The development of more efficient and eco-friendly synthesis methods could also be an area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-9H-purine typically involves the chlorination of purine. One common method includes the reaction of purine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chlorination processes but optimized for larger batches. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-9H-purine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: While less common, the purine ring can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 8-alkoxy-9H-purines, 8-thio-9H-purines, or 8-amino-9H-purines.

    Oxidation Products: Oxidized derivatives of the purine ring.

    Cyclized Products: Fused heterocyclic compounds.

Comparison with Similar Compounds

    6-Chloropurine: Another chlorinated purine with similar reactivity but different biological activity.

    8-Bromopurine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    9-Methylpurine: A methylated derivative with distinct chemical properties.

Uniqueness: 8-Chloro-9H-purine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chlorinated purines. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

8-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWUHVQEGPLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282723
Record name 8-chloro-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17587-87-0
Record name 17587-87-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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